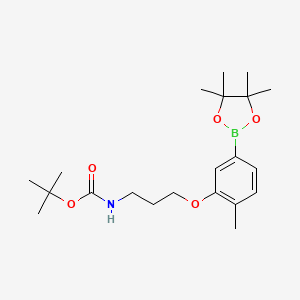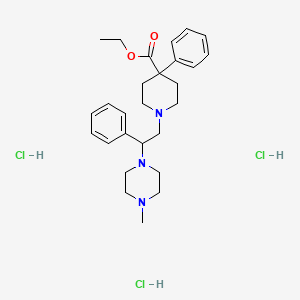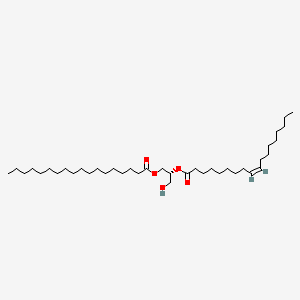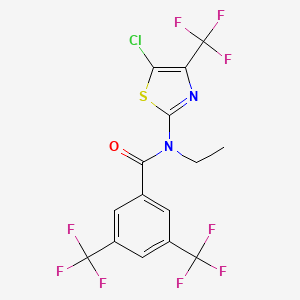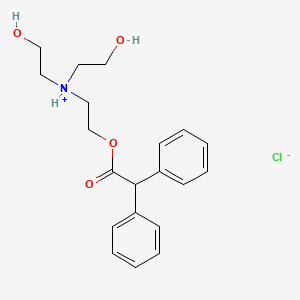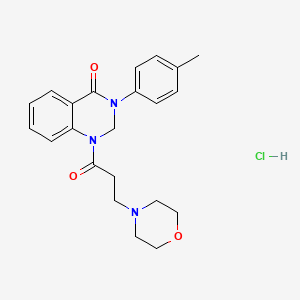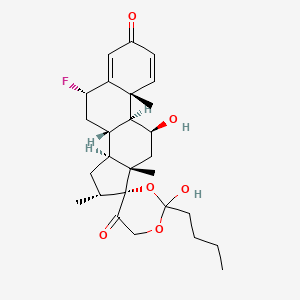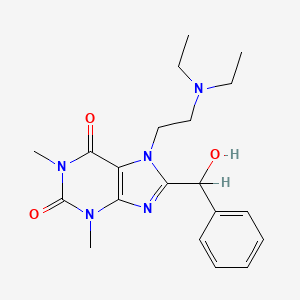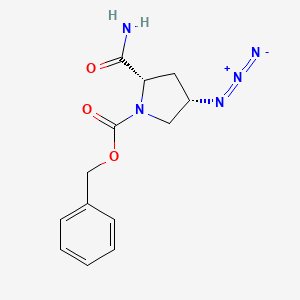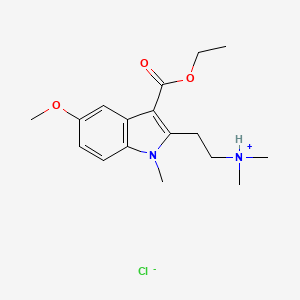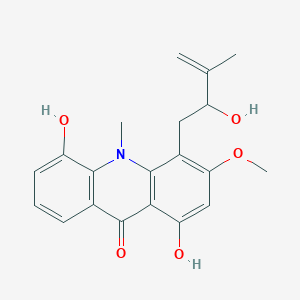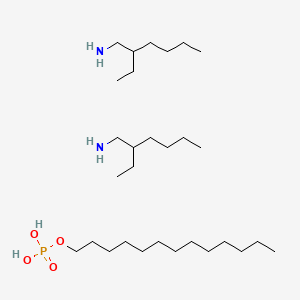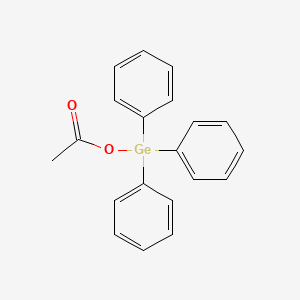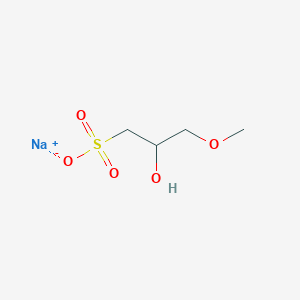
sodium;2-hydroxy-3-methoxypropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate is a chemical compound with the molecular formula C6H11NaO5S. It is known for its high hydrophilicity and functionality as a surfactant monomer. This compound contains three functional groups: a carbon-carbon double bond (C=C), a hydroxyl group (-OH), and a sulfonic acid group (-SO3). These groups make it highly reactive and suitable for various applications in chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-hydroxy-3-methoxypropane-1-sulfonate involves the reaction of sodium methoxide with 3-hydroxypropane sulfonic acid . The process typically includes the following steps:
- Dissolving sodium methoxide in a suitable solvent.
- Adding 3-hydroxypropane sulfonic acid to the solution.
- Maintaining the reaction mixture at a specific temperature and pH to facilitate the reaction.
- Isolating and purifying the product through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Mixing sodium methoxide and 3-hydroxypropane sulfonic acid in a reactor.
- Controlling the temperature and pH to optimize the reaction rate.
- Using continuous stirring to ensure uniformity.
- Employing filtration and drying techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Sulfinic acids, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium;2-hydroxy-3-methoxypropane-1-sulfonate involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound acts as a surfactant by reducing the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of other substances.
Polymerization: It participates in polymerization reactions by forming covalent bonds with other monomers, leading to the formation of high-molecular-weight polymers.
Stabilization: The sulfonic acid group provides stability to the compound in various chemical environments, making it suitable for use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate can be compared with other similar compounds to highlight its uniqueness:
Sodium 3-mercapto-1-propanesulfonate: Similar in structure but contains a thiol group instead of a hydroxyl group, making it more reactive in certain chemical reactions.
2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt: Contains an acrylamide group, which makes it more suitable for polymerization reactions involving acrylates.
Vinylsulfonic acid sodium salt: Contains a vinyl group, making it highly reactive in addition polymerization reactions.
These comparisons illustrate the unique properties of this compound, such as its high hydrophilicity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C4H9NaO5S |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
sodium;2-hydroxy-3-methoxypropane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S.Na/c1-9-2-4(5)3-10(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
ORTJDBPNRBTYQS-UHFFFAOYSA-M |
Kanonische SMILES |
COCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


